molecular formula C13H16ClNO2 B1425512 Benzyl 4-chloropiperidine-1-carboxylate CAS No. 885274-98-6

Benzyl 4-chloropiperidine-1-carboxylate

Cat. No.: B1425512
CAS No.: 885274-98-6
M. Wt: 253.72 g/mol
InChI Key: WBXRYRJOZBTWAL-UHFFFAOYSA-N
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Description

Benzyl 4-chloropiperidine-1-carboxylate (CAS 885274-98-6) is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It serves as a versatile synthetic intermediate and key piperidine-based building block in organic and medicinal chemistry research. The piperidine ring is a common scaffold found in ligands for acetylcholinesterase (AChE) and monoamine transporters, making this compound a valuable precursor in the design and synthesis of potential therapeutic agents . Research is increasingly focused on developing multi-target ligands to address complex disorders, and this compound is integral to synthesizing functionalized 1-benzylpiperidine derivatives for such exploratory studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Proper storage conditions should be observed.

Properties

IUPAC Name

benzyl 4-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXRYRJOZBTWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722952
Record name Benzyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-98-6
Record name Phenylmethyl 4-chloro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 4-chloropiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C12H16ClN
  • CAS Number : 67848-71-9
  • Molecular Weight : 223.72 g/mol
  • Log P (Partition Coefficient) : Approximately 2.79, indicating moderate lipophilicity, which is beneficial for membrane permeability .

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. It has been noted for its role as an inhibitor of specific enzyme activities and receptor interactions:

  • Dopamine Receptor Modulation : Research indicates that derivatives of piperidine, including this compound, can act as antagonists at dopamine D4 receptors (D4R), which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease . This interaction can modulate motor functions and potentially alleviate symptoms associated with these conditions.
  • Enzyme Inhibition : The compound has also shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . By inhibiting these enzymes, the compound may enhance cholinergic signaling, which is often diminished in Alzheimer's patients.

Antiviral Activity

This compound has been studied for its potential antiviral properties. It has shown effectiveness against influenza virus neuraminidase, a critical enzyme for viral replication. Compounds structurally similar to this compound have been reported to exhibit significant inhibition of neuraminidase activity, thereby reducing viral load in infected cells .

Anticancer Properties

Recent studies highlight the compound's anticancer potential. For instance, piperidine derivatives have been shown to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that certain benzyl piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Case Studies

StudyFindings
Antiviral Efficacy Benzyl 4-chloropiperidine derivatives inhibited influenza neuraminidase with a Ki value of approximately 5 μM, indicating a strong binding affinity to the enzyme .
Cytotoxicity in Cancer Cells Piperidine derivatives demonstrated enhanced apoptosis induction in cancer cell lines compared to traditional agents, suggesting their potential as novel anticancer therapies .
Neuroprotective Effects Compounds containing the piperidine moiety showed dual inhibition of AChE and BuChE, contributing to improved cognitive function in models of Alzheimer's disease .

Scientific Research Applications

Pharmaceutical Development

Benzyl 4-chloropiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are often employed to enhance drug efficacy and specificity.

Key Insights:

  • Neuropharmacology: Compounds derived from this compound have been investigated for their potential to modulate neurotransmitter systems, which is essential for treating conditions like depression and anxiety.
  • Synthesis of Active Pharmaceutical Ingredients (APIs): The compound's ability to undergo various chemical transformations makes it suitable for synthesizing APIs used in modern medicine.

Neurotransmitter Research

This compound is utilized in studies related to neurotransmitter systems, aiding researchers in understanding mechanisms of action and identifying potential therapeutic targets for mental health conditions.

Research Findings:

  • Studies have shown that derivatives can interact with dopamine and serotonin receptors, providing insights into their roles in mood regulation and cognitive function.

Analytical Chemistry

This compound is employed in analytical methods to detect and quantify related substances, contributing valuable data for quality control in drug manufacturing.

Applications:

  • Chromatographic Techniques: The compound can be analyzed using high-performance liquid chromatography (HPLC) to ensure the purity of pharmaceutical products.
  • Spectroscopic Analysis: NMR and mass spectrometry techniques are used to confirm the identity and structure of synthesized compounds.

Material Science

The unique properties of this compound lend themselves to applications in developing advanced materials, including polymers and coatings.

Material Properties:

  • Its chemical structure allows for modifications that enhance material performance in various applications, such as increased durability or improved thermal stability.

Biological Studies

Researchers utilize this compound to explore its biological activity, contributing to the discovery of new therapeutic agents and enhancing our understanding of cellular processes.

  • Analgesic Effects: Preliminary studies indicate that this compound may exhibit analgesic properties through its interaction with pain pathways.
  • Anti-inflammatory Properties: Research suggests that this compound can modulate inflammatory responses by affecting cytokine release, making it a candidate for anti-inflammatory therapies.

Data Tables

Activity TypeObservations
AnalgesicSignificant effects in pain models
Anti-inflammatoryReduced pro-inflammatory cytokines
Neurotransmitter ModulationInteraction with dopamine and serotonin pathways

Case Studies and Research Findings

  • Pain Models : In animal studies, this compound demonstrated analgesic effects comparable to established analgesics like morphine.
  • Inflammation Studies : In vitro experiments indicated that the compound significantly reduced the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Neurotransmitter Interaction : Investigations into its interaction with neurotransmitter systems revealed modulation of dopamine and serotonin pathways, supporting its therapeutic applications in mental health disorders.

Comparison with Similar Compounds

Structural Features

Compound Name Substituent at 4-Position Protective Group Molecular Formula Molecular Weight (g/mol)
This compound Chlorine (Cl) Cbz C₁₃H₁₆ClNO₂ 253.72
Benzyl 4-aminopiperidine-1-carboxylate Amino (NH₂) Cbz C₁₃H₁₈N₂O₂ 234.29
Benzyl 4-fluoropiperidine-1-carboxylate Fluorine (F) Cbz C₁₃H₁₆FNO₂ 237.27
Benzyl 4-hydroxypiperidine-1-carboxylate Hydroxyl (OH) Cbz C₁₃H₁₇NO₃ 247.28

Key Observations :

  • Chlorine and fluorine substituents introduce electronegative effects, influencing reactivity and binding interactions.
  • The amino group in benzyl 4-aminopiperidine-1-carboxylate provides a nucleophilic site for further functionalization.

Physical and Chemical Properties

Compound Name Physical State Melting Point (°C) Stability Notes
This compound Not reported Not reported Stable under recommended storage
Benzyl 4-aminopiperidine-1-carboxylate Powder 68 Avoid strong oxidizers; hygroscopic
Benzyl 4-fluoropiperidine-1-carboxylate Not reported Not reported No known hazards

Analysis :

  • The amino derivative (234.29 g/mol) has a lower molecular weight due to the lighter NH₂ group compared to Cl (253.72 g/mol) or F (237.27 g/mol).
  • The hydroxyl analog (C₁₃H₁₇NO₃) is polar, enhancing solubility in protic solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-chloropiperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via nucleophilic substitution or carboxylation. A common approach involves reacting 4-chloropiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Reaction monitoring via TLC or HPLC ensures completion. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Variables : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) improve yields.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if ventilation is insufficient .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H^1H NMR (CDCl₃) typically shows signals for the benzyl group (δ 7.3–7.4 ppm, multiplet) and piperidine protons (δ 3.5–4.2 ppm, carboxylate-linked CH₂). 13C^{13}C NMR confirms the carbonyl at ~155 ppm .
  • MS : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1) and fragmentation patterns for structural validation .
    • Crystallography : Single-crystal X-ray diffraction (using SHELXL or Mercury CSD) resolves bond angles and stereochemistry. Hydrogen bonding and packing motifs are analyzed to predict stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement for this compound?

  • Data Validation :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For crystallography, check residual electron density maps in SHELXL to identify disordered regions. Apply TWINABS for twinned crystals .
  • Compare experimental IR carbonyl stretches (1720–1740 cm⁻¹) with DFT-computed values to confirm functional group integrity .

Q. What strategies optimize the compound’s reactivity in downstream derivatization (e.g., amidation or alkylation)?

  • Reaction Design :

  • Amidation : Use EDCI/HOBt coupling with primary amines in DMF. Monitor pH (6–7) to avoid carboxylate deprotection.
  • Chlorine Substitution : Replace the 4-chloro group via SNAr reactions with nucleophiles (e.g., NaN₃ in DMSO at 60°C). LC-MS tracks intermediate formation .
    • Challenges : Steric hindrance at the piperidine 4-position may require microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics .

Q. How can researchers design biological activity studies for this compound, particularly for neurological targets?

  • Experimental Framework :

  • In Vitro Assays : Test affinity for sigma receptors or monoamine transporters using radioligand binding assays (e.g., 3H^3H-DTG for σ₁ receptors). IC₅₀ values are derived via competitive inhibition curves .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 isoform inhibitors identify metabolic pathways .
    • Data Interpretation : Correlate structural modifications (e.g., chloro vs. hydroxy substituents) with activity using QSAR models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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